Glutamic acid gamma-benzyl ester Glutamic acid gamma-benzyl ester
Brand Name: Vulcanchem
CAS No.: 216254-62-5
VCID: VC7803701
InChI: InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl
Molecular Formula: C12H16ClNO4
Molecular Weight: 273.71 g/mol

Glutamic acid gamma-benzyl ester

CAS No.: 216254-62-5

Cat. No.: VC7803701

Molecular Formula: C12H16ClNO4

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

Glutamic acid gamma-benzyl ester - 216254-62-5

Specification

CAS No. 216254-62-5
Molecular Formula C12H16ClNO4
Molecular Weight 273.71 g/mol
IUPAC Name (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1
Standard InChI Key OWZLPPLZPHSRHJ-PPHPATTJSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl
SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Glutamic acid gamma-benzyl ester is systematically named (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid hydrochloride, reflecting its stereochemical configuration and functional groups. The benzyl ester group at the gamma position protects the carboxyl moiety during peptide synthesis, while the free alpha-carboxyl and amino groups remain available for further chemical modifications . Key physicochemical properties include:

PropertyValue
CAS No.216254-62-5
Molecular FormulaC12H16ClNO4\text{C}_{12}\text{H}_{16}\text{ClNO}_4
Molecular Weight273.71 g/mol
Optical Rotation ([α]D[\alpha]_D)21±3-21 \pm 3^\circ (in AcOH)
IUPAC Name(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid; hydrochloride

The compound’s crystalline structure and solubility in polar solvents like acetic acid facilitate its use in controlled polymerization reactions . Its chiral center at the second carbon ensures enantioselective interactions in biological systems, making it invaluable for designing therapeutics with targeted activity .

Synthesis Methodologies and Optimization

The synthesis of glutamic acid gamma-benzyl ester involves multi-step reactions to achieve high selectivity and yield. A patented method (CN1667019A) outlines a three-stage process:

Preparation of L-Glutamic Acid Gamma-Benzyl Ester

L-Glutamic acid reacts with benzyl alcohol under acidic conditions to form the gamma-benzyl ester. This step requires precise temperature control (60–80°C) and catalytic agents to minimize side reactions at the alpha-carboxyl group . The product is purified via recrystallization, yielding a white crystalline solid with >90% purity.

Formation of Gamma-Benzyl-L-Glutamic Acid-N-Carboxy Anhydride (NCA)

The benzyl ester undergoes cyclization with triphosgene (CCl3O\text{CCl}_3\text{O}) in anhydrous tetrahydrofuran (THF), producing the N-carboxy anhydride intermediate. This reaction proceeds at 10C-10^\circ \text{C} to prevent premature polymerization, with triethylamine as a proton scavenger . The NCA monomer is critical for controlled polymerization.

Polymerization and Deprotection

The NCA monomer is polymerized using triethylamine as an initiator, yielding poly-L-glutamic acid gamma-benzyl ester (PBLG). Subsequent treatment with hydrogen bromide (HBr) in acetic acid removes the benzyl protecting groups, generating high molecular weight poly-L-glutamic acid (MW > 100 kDa) . This method achieves a transformation efficiency of ~70% under ambient pressure, offering scalability and reduced toxicity compared to traditional phosgene-based routes .

Synthesis StepReagents/ConditionsKey Outcome
EsterificationL-Glutamic acid, benzyl alcohol, H2SO4\text{H}_2\text{SO}_4, 70°CGamma-benzyl ester formation
NCA SynthesisTriphosgene, THF, 10C-10^\circ \text{C}High-purity NCA monomer
PolymerizationTriethylamine, 25°CPBLG with controlled chain length
Deprotection33% HBr in acetic acidPoly-L-glutamic acid (MW > 100 kDa)

Industrial and Biomedical Applications

Peptide Synthesis and Drug Development

The gamma-benzyl group’s stability under standard peptide coupling conditions (e.g., carbodiimide chemistry) enables sequential assembly of complex peptides. For example, Boc-L-glutamic acid gamma-benzyl ester serves as a building block for angiotensin-converting enzyme (ACE) inhibitors, where the protected gamma-carboxyl group prevents undesired side reactions . In drug delivery, poly-L-glutamic acid conjugates with paclitaxel (Opaxio™) exploit the polymer’s biodegradability to enhance tumor targeting and reduce systemic toxicity .

Bioconjugation and Diagnostic Imaging

Glutamic acid gamma-benzyl ester derivatives facilitate site-specific bioconjugation of antibodies and imaging agents. The benzyl group’s orthogonal reactivity allows chemoselective attachment of fluorescent tags or radionuclides to proteins without disrupting their tertiary structure . For instance, 68Ga^{68}\text{Ga}-labeled polyglutamate scaffolds are under investigation for positron emission tomography (PET) imaging of tumor metastases.

Neuroscience Research

Structural analogs of glutamic acid gamma-benzyl ester modulate glutamate receptor activity, aiding studies on neurodegenerative diseases. In vitro assays demonstrate that benzyl-protected glutamate derivatives inhibit NMDA receptor overactivation, a pathway implicated in Alzheimer’s disease .

Cosmetic and Food Science Applications

In skincare formulations, polyglutamic acid derived from the benzyl ester enhances epidermal hydration by forming a hygroscopic film that reduces transepidermal water loss . The food industry explores its use as a natural flavor enhancer, leveraging its umami profile to reduce sodium content in processed foods .

Emerging Research and Future Directions

Recent studies focus on enzyme-catalyzed synthesis of gamma-benzyl esters to replace toxic reagents like triphosgene. Lipase-based esterification in non-aqueous media achieves >80% yield with negligible byproducts, aligning with green chemistry principles. Additionally, 3D-printed polyglutamate scaffolds functionalized with gamma-benzyl groups show promise in tissue engineering, offering tunable mechanical properties for cartilage regeneration .

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